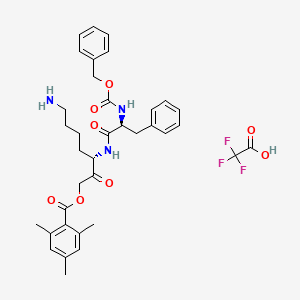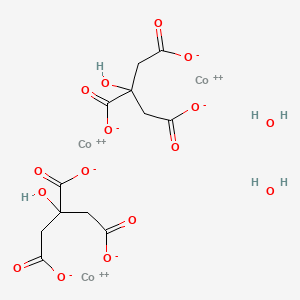
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-39-8 . It has a molecular weight of 356.23 . The compound is used in scientific research and has diverse applications in various fields, including medicinal chemistry, drug development, and organic synthesis.
Molecular Structure Analysis
The compound has the IUPAC name(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)methanamine hydrobromide . Its InChI Code is 1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H .
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Amine-functionalized materials have shown promise in the environmental remediation of persistent organic pollutants through Advanced Oxidation Processes (AOPs). The amine groups in such compounds facilitate the removal of pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This makes (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide potentially valuable for creating next-generation sorbents tailored to effectively capture and degrade these contaminants from municipal water and wastewater at relatively low concentrations (Ateia et al., 2019).
Photolabile Protecting Groups in Synthetic Chemistry
Compounds with photolabile protecting groups, such as those containing dimethoxybenzyl moieties, are instrumental in synthetic chemistry for the selective protection and deprotection of functional groups. This technique facilitates the synthesis of complex molecules by allowing specific reactions to occur in the presence of sensitive functionalities that would otherwise react or be destroyed. The application of photolabile protecting groups, including those related to (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide, underscores a significant development in synthetic strategies, enabling the construction of molecules with high precision and efficiency (Amit, Zehavi, & Patchornik, 1974).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLQYZRDPEZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

